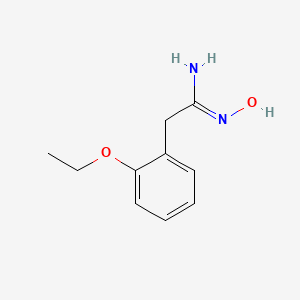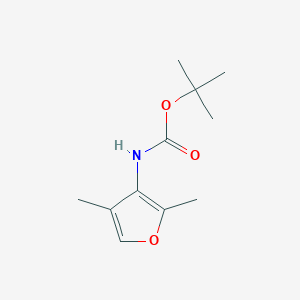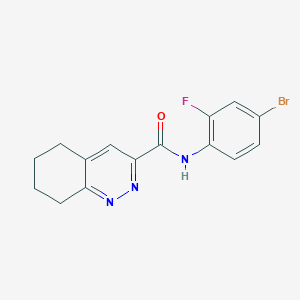
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide, also known as BFTC, is a chemical compound that has been widely used in scientific research due to its unique properties. BFTC is a cinnoline derivative that has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been extensively studied for its potential use in various scientific research studies. One of the primary applications of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is in the field of neuroscience. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to inhibit the uptake of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition.
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been studied for its potential use in cancer research. Studies have shown that N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the inhibition of the uptake of dopamine and norepinephrine. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby preventing their uptake. This leads to an increase in the levels of dopamine and norepinephrine in the synaptic cleft, which can have various effects on behavior and cognition.
Biochemical and Physiological Effects:
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide can increase the levels of dopamine and norepinephrine in the brain, which can have effects on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments is its specificity. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide selectively inhibits the uptake of dopamine and norepinephrine, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also been shown to have low toxicity, making it a safe compound to use in lab experiments.
One of the limitations of using N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in lab experiments is its solubility. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has low solubility in water, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments that require aqueous solutions.
Direcciones Futuras
There are several future directions for the use of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide in scientific research. One potential direction is in the development of new cancer therapies. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has shown promising results in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies.
Another future direction is in the study of the effects of dopamine and norepinephrine on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide's specificity in inhibiting the uptake of these neurotransmitters makes it a useful tool in studying their effects.
Conclusion:
In conclusion, N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a cinnoline derivative that has been extensively studied for its potential use in scientific research. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide's specificity in inhibiting the uptake of dopamine and norepinephrine makes it a useful tool in studying the effects of these neurotransmitters on behavior and cognition. N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves the reaction of 4-bromo-2-fluoroaniline with 3-acetyl-5,6,7,8-tetrahydrocinnoline in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide. The synthesis of N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide has been optimized to ensure high yields and purity.
Propiedades
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFN3O/c16-10-5-6-13(11(17)8-10)18-15(21)14-7-9-3-1-2-4-12(9)19-20-14/h5-8H,1-4H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIOMCHTENWXBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-fluorophenyl)-5,6,7,8-tetrahydrocinnoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)
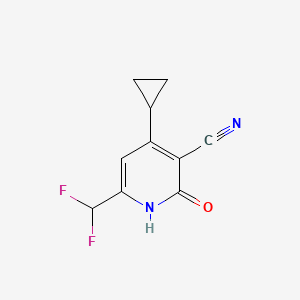

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpyridine](/img/structure/B2788783.png)
![1-(4-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2788786.png)
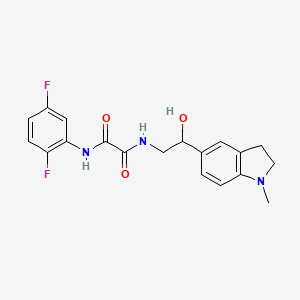
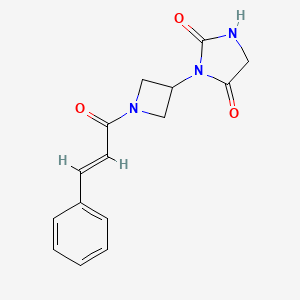
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2788789.png)
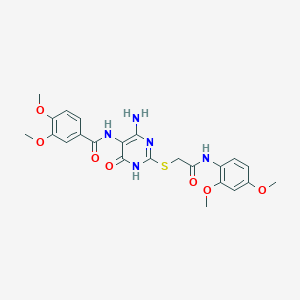
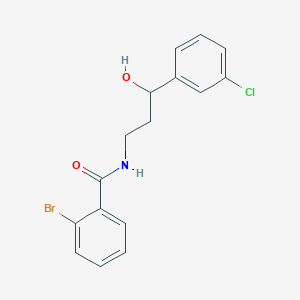
![2-methoxydibenzo[b,e]oxepin-11(6H)-one](/img/structure/B2788792.png)

